2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
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Overview
Description
2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a complex organic compound It is characterized by the presence of a chloro-substituted phenyl group, an ethoxyphenylmethyl group, and a hydroxymethyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the chloro-substituted phenyl group: This step often involves a Friedel-Crafts alkylation reaction, where a chloro-substituted benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the ethoxyphenylmethyl group: This can be accomplished through a nucleophilic substitution reaction, where an ethoxy-substituted benzyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro-substituted phenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and ethoxyphenylmethyl groups can influence its binding affinity and selectivity towards these targets. The hydroxymethyl group can also play a role in its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-{4-Chloro-3-[(4-methoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Similar structure but with a methoxy group instead of an ethoxy group.
2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(methyl)oxane-2,3,4,5-tetrol: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-{4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro and ethoxyphenylmethyl groups can enhance its reactivity and potential biological activity, while the hydroxymethyl group can improve its solubility and stability.
Properties
Molecular Formula |
C21H25ClO7 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3 |
InChI Key |
KYDGWGYAUCJZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl |
Origin of Product |
United States |
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